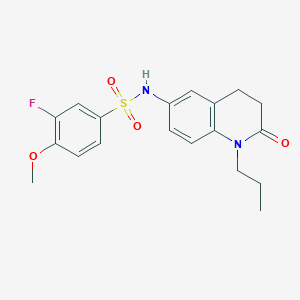

3-fluoro-4-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

This compound is a sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinolin scaffold substituted with a propyl group at the 1-position and an oxo group at the 2-position. The sulfonamide moiety is attached to the 6-position of the tetrahydroquinolin ring, while the benzene ring in the sulfonamide group is substituted with a fluorine atom (3-position) and a methoxy group (4-position).

The compound’s structural determination likely employs X-ray crystallography tools such as the CCP4 suite, a widely used computational platform for macromolecular structure analysis .

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O4S/c1-3-10-22-17-7-5-14(11-13(17)4-9-19(22)23)21-27(24,25)15-6-8-18(26-2)16(20)12-15/h5-8,11-12,21H,3-4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWZURUXOJLLMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, including Friedel-Crafts acylation, reduction, and sulfonamide formation. The reaction conditions often require specific catalysts and reagents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, such as nitro groups to amines.

Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to modulate protein kinase activity, which is vital in controlling cellular proliferation and survival pathways in cancer cells. For instance, compounds similar to this one have been explored for their ability to inhibit specific kinases involved in tumor growth and metastasis .

Antimicrobial Activity

There is also emerging evidence supporting the antimicrobial potential of this compound. Research has demonstrated that sulfonamide derivatives can effectively inhibit bacterial growth by interfering with folate synthesis pathways. This suggests that 3-fluoro-4-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide may serve as a lead compound for developing new antibiotics .

Therapeutic Applications

Drug Development

The unique structure of 3-fluoro-4-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide makes it a candidate for further development in drug formulation. Its ability to target specific enzymes and pathways can be harnessed to create targeted therapies for diseases such as cancer and bacterial infections.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings. For instance:

- Cancer Treatment : A study demonstrated that a related sulfonamide derivative significantly reduced tumor size in preclinical models by inhibiting key signaling pathways .

- Infection Control : Another study reported the effectiveness of sulfonamide compounds against resistant bacterial strains, showcasing their potential as new antimicrobial agents .

Summary of Findings

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural Differences

The following compounds are structurally related to the target molecule, with variations in substituents and core heterocycles:

Functional Implications

Fluorine in both the target compound and A86 may improve binding affinity through hydrophobic interactions and metabolic blockade, a common strategy in drug design .

Heterocyclic Core Modifications: The tetrahydroquinolin scaffold in the target compound and A86 provides conformational rigidity, which may favor binding to specific enzyme pockets.

Sulfonamide Linkage Variations :

Hypothesized Pharmacological Profiles

While explicit biological data (e.g., IC₅₀, logP) are absent in the provided evidence, structural trends suggest:

- Target Compound : Enhanced solubility and moderate lipophilicity due to methoxy and fluorine substituents, making it suitable for oral bioavailability.

- A86 : Higher lipophilicity from the methyl group may improve blood-brain barrier penetration but increase off-target risks .

- Pyrimidine Analogs : Reduced metabolic stability due to electron-rich pyrimidine cores but improved affinity for kinases or nucleotide-binding proteins .

Biological Activity

3-fluoro-4-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₉H₂₁FN₂O₄S

- Molecular Weight : 392.4 g/mol

- CAS Number : 946270-17-3

The biological activity of this compound is primarily attributed to its interaction with specific enzyme targets. Notably, it has been studied for its inhibitory effects on cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation and pain pathways.

Inhibition of COX Enzymes

Research indicates that compounds similar to 3-fluoro-4-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exhibit significant COX-2 inhibitory activity. For instance, a related study demonstrated that analogs with sulfonamide groups showed varying degrees of COX-2 inhibition ranging from 39.1% to 80.1% at specific concentrations (20 μM) compared to celecoxib, a well-known COX-2 inhibitor .

| Compound | Inhibition at 10 μM | Inhibition at 20 μM | Inhibition at 50 μM |

|---|---|---|---|

| 3-fluoro derivative | 39.1 ± 0.9% | 47.1 ± 4.3% | 38.2 ± 2.3% |

| Celecoxib | 80.1 ± 2.7% | - | - |

Anti-inflammatory Effects

In addition to COX inhibition, the compound's anti-inflammatory properties have been explored in various animal models. For example, studies have shown that sulfonamide derivatives can modulate inflammatory responses by affecting cytokine production and signaling pathways involved in inflammation .

Case Studies

Several case studies highlight the efficacy of this compound and its analogs:

- Mouse Model Studies : In a controlled study involving mice treated with nicotine and various doses of a related sulfonamide derivative (e.g., 4-fluoro-N-(4-sulfamoylbenzyl) benzene sulfonamide), significant reductions in locomotor activity were observed, indicating potential applications in treating nicotine addiction and related behaviors .

- Cellular Studies : In vitro assays revealed that compounds with similar structures could inhibit cell proliferation in cancer cell lines by modulating kinase activity involved in cell cycle regulation . This suggests that the compound may have potential as an anticancer agent.

Q & A

Q. What are the recommended synthetic routes for 3-fluoro-4-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the tetrahydroquinoline core. A propyl group is introduced via alkylation at the 1-position of the tetrahydroquinoline scaffold, followed by sulfonylation at the 6-amino position using 3-fluoro-4-methoxybenzenesulfonyl chloride. Key steps include:

Alkylation : Propyl bromide under basic conditions to functionalize the tetrahydroquinoline nitrogen.

Sulfonylation : Reaction with 3-fluoro-4-methoxybenzenesulfonyl chloride in anhydrous DMF or THF, using triethylamine as a base to promote coupling .

- Critical Note : Monitor reaction progress via TLC or HPLC to avoid over-sulfonylation or decomposition of the tetrahydroquinoline intermediate.

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR : H and C NMR to confirm substituent positions (e.g., methoxy at C4, fluorine at C3) and tetrahydroquinoline ring conformation .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] for ).

- HPLC-PDA : Purity assessment (>95%) using a C18 column with a methanol/water gradient .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine, methoxy, propyl groups) influence biological activity and selectivity?

- Methodological Answer :

- Fluorine : Enhances metabolic stability and lipophilicity, as seen in analogs like 4-{[3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]methyl}benzenesulfonamide, where fluorine improves target binding via hydrophobic interactions .

- Methoxy Group : Increases solubility and modulates electron density, potentially affecting π-π stacking in receptor binding .

- Propyl Chain : Alters steric hindrance and pharmacokinetics; compare with benzyl or ethyl analogs to study substituent length effects on bioavailability .

- Experimental Design : Synthesize derivatives with systematic substituent variations and evaluate IC values in target assays (e.g., kinase inhibition) .

Q. How can crystallographic data resolve contradictions in reported binding modes?

- Methodological Answer :

- Protein Crystallography : Use the CCP4 suite to co-crystallize the compound with its target protein (e.g., a kinase). Refinement with PHENIX or REFMAC5 can resolve ambiguities in ligand orientation .

- Electron Density Maps : Compare with analogs like N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide to identify conserved interactions (e.g., hydrogen bonds with sulfonamide oxygen) .

- Case Study : If conflicting data arise (e.g., fluorophenyl vs. methoxy interactions), perform mutagenesis studies on the protein binding pocket to validate crystallographic findings .

Q. What strategies address discrepancies in solubility and stability data across experimental conditions?

- Methodological Answer :

- pH-Dependent Studies : Measure solubility in buffers (pH 1.2–7.4) to simulate gastrointestinal vs. physiological conditions. Use UV-Vis spectroscopy or nephelometry .

- Accelerated Stability Testing : Expose the compound to heat (40°C), light, and humidity (75% RH) for 4 weeks. Monitor degradation via LC-MS to identify labile groups (e.g., sulfonamide hydrolysis) .

- Statistical Analysis : Apply ANOVA to compare batch-to-batch variability or environmental impacts on stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.